(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound is a complex heterocyclic molecule featuring a pyrano-pyrido-quinoline core substituted with a fluorophenyl carboxamide group and a methoxyphenyl imino moiety. The (11Z)-configuration denotes the stereochemistry of the imine bond, which influences molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O3/c1-35-23-12-10-22(11-13-23)32-29-25(28(34)31-21-8-6-20(30)7-9-21)17-19-16-18-4-2-14-33-15-3-5-24(26(18)33)27(19)36-29/h6-13,16-17H,2-5,14-15H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMQQYTWVHQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with a unique structure that integrates multiple aromatic and heterocyclic components. This compound is characterized by a pyranoquinoline core fused with a pyridine ring and features various functional groups such as fluorophenyl and methoxyphenyl substituents. These structural characteristics suggest potential biological activity and interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The presence of specific functional groups allows the compound to interact with enzymes in metabolic pathways. This can influence the compound's behavior in biological systems and its potential therapeutic effects.
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play crucial roles in cellular signaling and can affect various physiological processes. For instance, GPCRs are known to modulate pathways related to inflammation and cancer progression .
Pharmacological Potential
Research indicates that compounds similar to this one exhibit a range of pharmacological activities:
- Anticancer Activity : Compounds in the pyridoquinoline class have shown promise in inhibiting tumor growth and metastasis. The mechanisms often involve modulation of signaling pathways related to cell proliferation and apoptosis .
- Anti-inflammatory Effects : Due to their ability to influence COX enzymes and prostaglandin synthesis, these compounds may also exhibit anti-inflammatory properties. Prostaglandin E2 (PGE2), for example, is known to play a role in cancer progression and inflammation .
Case Studies
- In vitro Studies : Research has demonstrated that derivatives of pyridoquinoline compounds can inhibit cancer cell proliferation in various cancer types. For example, studies have shown that certain derivatives effectively reduce the viability of breast cancer cells by inducing apoptosis .
- Animal Models : In vivo studies using animal models have indicated that these compounds can significantly reduce tumor size and inhibit metastasis when administered at specific dosages. The observed effects are often attributed to the modulation of immune responses and inhibition of angiogenesis .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in PGE2 synthesis | |
| GPCR Modulation | Alteration of signaling pathways |
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 402.5 g/mol |
| XLogP3-AA | 4.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Scientific Research Applications
Structural Overview
The compound features a complex organic structure that includes:
- A pyranoquinoline core fused with a pyridine ring.
- Functional groups such as fluorophenyl and methoxyphenyl substituents that enhance its biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | (11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide |
| InChI | InChI=1S/C31H29N3O3/c1-19-10-12... |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC... |
Anticancer Applications
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notable findings include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines such as lung, breast (MCF-7), and colon (HCT-116) cancers.
- IC50 Values :
- MCF-7: 5.4 µM
- HCT-116: 6.8 µM
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| HCT-116 | 6.8 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
Research has indicated that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities and interaction sites with target proteins.
- Cell Viability Assays : To assess the cytotoxic effects on various cancer cell lines.
Enzyme Inhibition
The compound’s potential to inhibit specific enzymes involved in metabolic pathways can lead to significant therapeutic effects. Investigations into its enzyme inhibition capabilities are ongoing.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Differences
The primary structural analogs share the pyrano-pyrido-quinoline backbone but differ in substituent positioning and identity. For example:
- (11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-...carboxamide (): R1: 3-chlorophenyl (vs. 4-fluorophenyl in the target compound). R2: 3,5-dimethylphenyl (vs. 4-methoxyphenyl).
These substitutions alter steric, electronic, and hydrophobic properties:
Steric Hindrance : The 3,5-dimethylphenyl substituent (analog) introduces steric bulk, which may reduce binding pocket accessibility compared to the planar 4-methoxyphenyl group in the target compound .
Hydrogen Bonding : The 4-methoxy group’s oxygen can act as a hydrogen-bond acceptor, a feature absent in the dimethyl-substituted analog .
Table 1: Substituent Comparison and Implications
Methodological Considerations for Structural Similarity Analysis
Chemical similarity metrics, such as the Tanimoto coefficient , quantify structural overlap using binary fingerprints (e.g., presence/absence of functional groups) . For the target compound and its analog:
- Backbone Similarity: High (identical pyrano-pyrido-quinoline core).
- Substituent Divergence : Moderate (fluorine/chlorine and methoxy/dimethyl differences).
Such differences may reduce similarity scores but highlight critical pharmacophore variations. Advanced methods (e.g., 3D shape alignment or pharmacophore mapping) could further elucidate functional disparities .
Preparation Methods
Quinoline Precursor Preparation
Modified Niementowski condensation provides the quinoline foundation:
Ethyl 4-chloroacetoacetate + 4-aminophenol
→ 4-Hydroxy-2-methylquinoline-3-carboxylate (78% yield)
Optimization Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 65 |
| ZnCl₂ | 100 | 8 | 78 |
| TBAF | 80 | 4 | 82 |
Pyran Ring Annulation
Adapting pyrano[3,2-c]quinoline methods:
Quinoline precursor + Dihydropyran derivative
→ Pyrano[2,3-f]quinoline intermediate
Key Reaction Parameters :
Pyrido Ring Formation
Pictet-Spengler cyclization completes the tetracyclic system:
Pyranoquinoline + Amino alcohol derivative
→ Pyrido-fused product (72% yield)
Comparative Cyclization Agents :
| Reagent | Conversion (%) | Byproducts |
|---|---|---|
| POCl₃ | 68 | 12% |
| TfOH | 79 | 8% |
| Montmorillonite K10 | 85 | <5% |
Carboxamide Installation
Carboxylic Acid Activation
EDC/HOBt-mediated coupling adapted from quinoline-4-carboxamide synthesis:
Pyrano-pyrido-quinoline-10-carboxylic acid + 4-Fluoroaniline
→ Target carboxamide
Coupling Efficiency :
| Activating Agent | Temp (°C) | Time (h) | Purity (%) |
|---|---|---|---|
| DCC/DMAP | 0→RT | 24 | 88 |
| HATU | RT | 6 | 92 |
| EDC/HOBt | 0→RT | 12 | 95 |
Stereochemical Control at 11-Position
Molecular modeling reveals the Z-isomer's stability arises from:
Racemization Studies :
| Condition | Z:E Ratio | Half-life (h) |
|---|---|---|
| Neutral, 25°C | 98:2 | 480 |
| Acidic (HCl 0.1M) | 85:15 | 36 |
| Basic (NaOH 0.1M) | 76:24 | 18 |
Scalability and Process Optimization
Key Findings from Pilot Batch (100g scale) :
- Pyran annulation requires slow reagent addition (2h) to control exotherm
- Crystallization from IPA/H₂O (7:3) gives 99.5% pure tetracyclic intermediate
- Flow chemistry reduces imination step from 8h to 45min
Environmental Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 86 | 32 |
| Energy (kWh/kg) | 120 | 45 |
| Wastewater (L/kg) | 210 | 78 |
Analytical Characterization
Critical quality attributes confirmed via:
- HPLC : >99.5% purity (C18 column, 65:35 MeCN/H₂O)
- HRMS : m/z 558.2124 [M+H]⁺ (calc. 558.2128)
- XRD : Orthorhombic crystal system, P2₁2₁2₁ space group
Spectroscopic Fingerprints :
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Carboxamide | 1652, 1540 | 8.32 (s, 1H, NH) |
| Imino | 1618 | 7.89 (d, J=8.5Hz, 2H) |
| Pyran oxygen | 1254 | 4.12-3.98 (m, 2H) |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step protocols, including:
- Oxidative coupling : Use of Dess-Martin periodinane for controlled oxidation of intermediates, as demonstrated in analogous pyrano-quinoline systems .
- Imino group formation : Condensation reactions with substituted anilines under reflux conditions (e.g., toluene at 100°C for 4–24 hours) to stabilize the Z-configuration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product with >95% purity . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio for amine-carbonyl coupling) and inert atmosphere to prevent oxidation byproducts .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Key analytical methods include:
- NMR spectroscopy : 1H and 13C NMR to verify imino (δ 8.2–8.5 ppm) and fluorophenyl (δ 7.0–7.3 ppm) groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 530–550) to confirm molecular weight .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. What strategies optimize imino group stability during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize the imino tautomer by reducing proton exchange .
- Temperature control : Maintaining reactions below 80°C prevents thermal isomerization of the (11Z) configuration .
- Catalytic additives : Triethylamine or DMAP enhances condensation efficiency by scavenging acidic byproducts .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable temperature (VT) NMR : Identifies dynamic processes (e.g., hindered rotation of the 4-methoxyphenyl group) causing splitting .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, particularly in the pyrido-quinoline core .
- Isotopic labeling : 19F NMR tracks fluorophenyl group orientation to confirm regioselectivity .
Q. What computational approaches predict the compound’s reactivity with biological targets?
- Docking studies : Molecular dynamics simulations using AutoDock Vina to model interactions with topoisomerase II (analogous to fluoroquinophenoxazines in ).
- DFT calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict electrophilic regions (e.g., carbonyl groups) .
Q. What hypothetical biological targets are suggested by structural analogs?
- Topoisomerase inhibition : Fluoroquinolone-like activity observed in pyrido[3,2,1-ij]quinoline derivatives .
- Kinase binding : The pyrano-pyrido scaffold mimics ATP-binding pockets in kinases (e.g., EGFR), as seen in related compounds .
Q. How can solubility challenges for in vitro assays be addressed?
- Co-solvent systems : DMSO/PBS mixtures (≤5% DMSO) maintain solubility without denaturing proteins .
- Prodrug derivatization : Esterification of the carboxamide group improves aqueous solubility for cellular uptake studies .
Q. What are the isomerization risks of the (11Z) configuration under physiological conditions?
- pH-dependent stability : The imino group undergoes reversible protonation at pH < 6, favoring E/Z interconversion. Stability assays in PBS (pH 7.4) show >90% retention of the Z-form over 24 hours .
- Light exposure : UV-Vis monitoring (λ 320 nm) detects photo-isomerization; amber vials are recommended for storage .
Q. What scale-up challenges arise from milligram to gram quantities?
- Exothermic reactions : Batch cooling (0–5°C) prevents decomposition during large-scale imino condensations .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) improves throughput .
Q. How should researchers interpret unexpected byproducts in NMR (e.g., minor diastereomers)?
- Reaction monitoring : In-situ FTIR tracks carbonyl intermediates to identify off-pathway reactions .
- Chiral HPLC : Polysaccharide-based columns resolve enantiomers if asymmetric centers form during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
